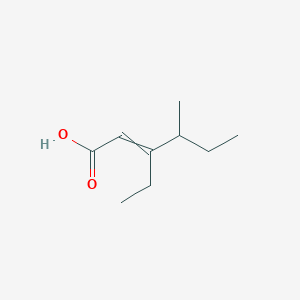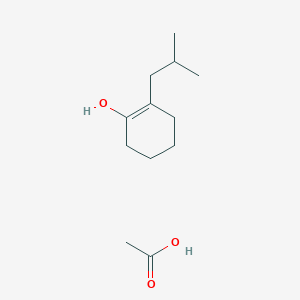
Acetic acid;2-(2-methylpropyl)cyclohexen-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetic acid;2-(2-methylpropyl)cyclohexen-1-ol is an organic compound with the molecular formula C₁₂H₂₂O₃ It is a derivative of acetic acid and cyclohexen-1-ol, featuring a 2-methylpropyl group attached to the cyclohexene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;2-(2-methylpropyl)cyclohexen-1-ol typically involves the reaction of 2-(2-methylpropyl)cyclohexen-1-ol with acetic anhydride or acetyl chloride in the presence of a catalyst such as pyridine. The reaction is carried out under reflux conditions, and the product is purified through distillation or recrystallization .
Industrial Production Methods
Industrial production of this compound may involve the catalytic hydrogenation of 2-(2-methylpropyl)cyclohexen-1-one followed by acetylation. The process is optimized for high yield and purity, utilizing advanced catalytic systems and reaction conditions .
Analyse Chemischer Reaktionen
Types of Reactions
Acetic acid;2-(2-methylpropyl)cyclohexen-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and nucleophiles are employed under controlled conditions.
Major Products Formed
Oxidation: Ketones and carboxylic acids.
Reduction: Alcohols and alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Acetic acid;2-(2-methylpropyl)cyclohexen-1-ol has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fragrances, flavors, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of acetic acid;2-(2-methylpropyl)cyclohexen-1-ol involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or modulator, affecting various biochemical processes. Its effects are mediated through binding to active sites or altering the conformation of target proteins .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Cyclohexen-1-ol: A related compound with similar structural features but lacking the acetic acid moiety.
2-Cyclohexen-1-one: Another similar compound with a ketone functional group instead of an alcohol.
2-(2-Methylpropyl)cyclohexanone: A structurally related compound with a ketone group.
Uniqueness
Acetic acid;2-(2-methylpropyl)cyclohexen-1-ol is unique due to its combination of acetic acid and cyclohexen-1-ol moieties, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in synthesis and research .
Eigenschaften
CAS-Nummer |
832712-01-3 |
|---|---|
Molekularformel |
C12H22O3 |
Molekulargewicht |
214.30 g/mol |
IUPAC-Name |
acetic acid;2-(2-methylpropyl)cyclohexen-1-ol |
InChI |
InChI=1S/C10H18O.C2H4O2/c1-8(2)7-9-5-3-4-6-10(9)11;1-2(3)4/h8,11H,3-7H2,1-2H3;1H3,(H,3,4) |
InChI-Schlüssel |
VMTWYHMNRKYJGO-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CC1=C(CCCC1)O.CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


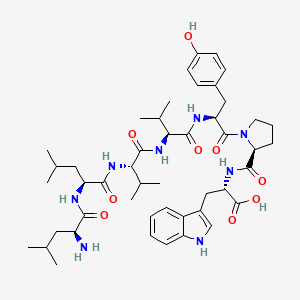
![N-Cyclohexyl-4-[(2-methoxyethoxy)methyl]cyclohexan-1-amine](/img/structure/B14195783.png)
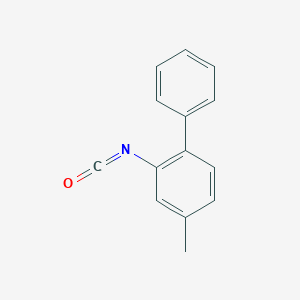
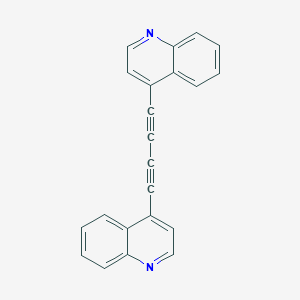
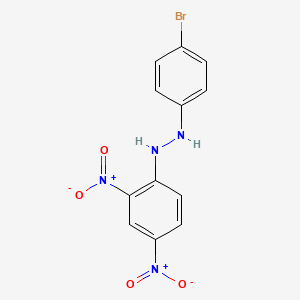
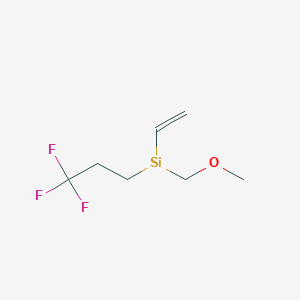
![Naphtho[2,1-b]furan-2-acetamide, 1,2-dihydro-2-phenyl-](/img/structure/B14195815.png)
![6-(4-Ethylphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B14195823.png)
![2,6-Bis[(triphenylmethyl)amino]heptanedinitrile](/img/structure/B14195830.png)

![5-(Bromomethyl)-2-methoxy-1,3-bis[(propan-2-yl)oxy]benzene](/img/structure/B14195849.png)
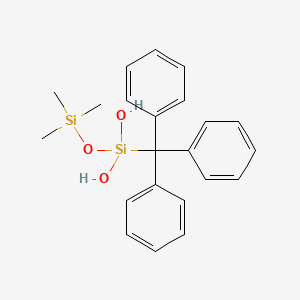
![4-Ethoxy-6-(4-fluoro-2-methylphenyl)pyrido[3,2-d]pyrimidin-2-amine](/img/structure/B14195860.png)
